molecular formula C18H22ClNO2 B2493537 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396858-09-5

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2493537
CAS No.: 1396858-09-5
M. Wt: 319.83
InChI Key: AFCXNPAQFBBIQL-UHFFFAOYSA-N
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Description

8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H22ClNO2 and its molecular weight is 319.83. The purity is usually 95%.
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Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of the 8-azabicyclo[3.2.1]octane core, it might interact with biological receptors in a manner similar to other compounds with this core .

Safety and Hazards

Without specific study data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent exposure and ensure safety .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Additionally, modifications to the structure could be explored to optimize its activity and selectivity .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCXNPAQFBBIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.